7-Amino-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium chloride
Overview
Description
Synthesis Analysis
Studies have delved into the reactions of related compounds with various agents. For example, the reaction of 7-phenyl-7H-pyrazolo [3,4-d] [1,2,3]triazin-4-ol with thionyl chloride has been explored, highlighting transformations into various other compounds depending on the reaction conditions. Another study reported the facile synthesis of novel compounds such as 7-aminofuro-, 7-aminothieno [2,3-d]pyridazin-4 (5H)-one, and 4-aminophthalazin-1 (2H)-ones, showcasing the versatility of these types of compounds in creating new chemical entities.Molecular Structure Analysis
The InChI Code for 7-Amino-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium chloride is 1S/C13H13N4.ClH/c1-8-7-9 (2)17-13 (15-8)11-6-4-3-5-10 (11)12 (14)16-17;/h3-7H,1-2H3, (H2,14,16);1H/q+1;/p-1 .Chemical Reactions Analysis
The chemical reactions of 7-ADMP and its derivatives have been studied in various contexts. For instance, new aromatic polyamides, polyimides, and polyureas containing 1,3,5-triazine rings in the main chain and two flexible long side chains for each unit have been prepared, demonstrating their solubility and thermal stability.Physical And Chemical Properties Analysis
7-ADMP has a molecular weight of 260.73 g/mol . It is a powder at room temperature .Scientific Research Applications
Chemical Synthesis
7-ADMP serves as a building block in chemical synthesis. Its reactive sites allow for various chemical modifications, enabling the creation of a diverse range of compounds. This versatility is valuable for synthesizing new materials with potential applications in industry and technology .
Analytical Chemistry
In analytical chemistry, 7-ADMP can be used as a standard or reagent in various assays. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods, ensuring accuracy and precision in chemical analysis .
Safety and Hazards
properties
IUPAC Name |
2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N4.ClH/c1-8-7-9(2)17-13(15-8)11-6-4-3-5-10(11)12(14)16-17;/h3-7H,1-2H3,(H2,14,16);1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRWQKYESAAWKM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+]2C(=N1)C3=CC=CC=C3C(=N2)N)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.